Palladium-Catalyzed Cross-Coupling Reactions: This versatile approach involves the coupling of a protected 3-Iodo-L-Tyrosine derivative with a suitable organometallic reagent, typically a boronic acid or ester, in the presence of a palladium catalyst. [, ] This method offers advantages in terms of regioselectivity and functional group tolerance.
From 3-Iodo-L-Tyrosine: A multistep process that involves the protection of the amino and carboxyl groups of 3-Iodo-L-Tyrosine followed by reduction of the phenolic hydroxyl group to a methylene group. []
Molecular Structure Analysis
Cross-Coupling Reactions: The iodine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira reactions, enabling the introduction of diverse substituents onto the aromatic ring. [, ]
Mechanism of Action
Amino Acid Transport: It can be transported into cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). [] This property is exploited in Boron Neutron Capture Therapy (BNCT) using its boronic acid analogue, where it facilitates the targeted delivery of boron to tumor cells. []
Enzyme Inhibition: It can act as an inhibitor of enzymes, such as tyrosine hydroxylase. [, , ] The bulky iodine atom likely interferes with substrate binding or catalytic activity.
Physical and Chemical Properties Analysis
Solubility: Limited solubility in water; increased solubility in organic solvents such as methanol and dimethylformamide. []
Applications
Protein Engineering and Biophysics:
Site-Specific Incorporation: Genetic code expansion techniques utilizing orthogonal tRNA/aminoacyl-tRNA synthetase pairs enable the site-specific incorporation of 3-Iodo-L-Phenylalanine into proteins in vivo. [, , ]
Structural Studies: The incorporated iodine atom serves as a probe for biophysical techniques such as EPR and NMR, providing valuable information about protein structure, dynamics, and interactions. []
Development of Peptidomimetics:
Conformationally Constrained Peptides: Incorporation of 3-Iodo-L-Phenylalanine can introduce steric constraints, influencing peptide conformation and stability. []
Biomedical Research:
Tumor Imaging: Radiolabeled with Iodine-123, it has been explored as a potential tumor imaging agent for single-photon emission computed tomography (SPECT), particularly for brain tumors, due to its uptake by LAT1-overexpressing tumor cells. [, , ]
Related Compounds
4-Iodo-L-Phenylalanine
Compound Description: 4-Iodo-L-Phenylalanine is a halogenated derivative of L-Phenylalanine, an essential amino acid. It serves as a valuable building block in peptide synthesis and has been investigated for its potential in Boron Neutron Capture Therapy (BNCT), a cancer treatment modality. [] Additionally, research suggests potential use of 4-Iodo-L-Phenylalanine in pharmaceutical compositions for the treatment of malignancy. []
Relevance: 4-Iodo-L-Phenylalanine is a positional isomer of 3-Iodo-L-Phenylalanine. Both compounds share the same core structure of L-Phenylalanine with an iodine atom substitution on the aromatic ring, differing only in the position of the iodine atom. []
2-Iodo-L-Phenylalanine
Compound Description: 2-Iodo-L-Phenylalanine is another halogenated derivative of L-Phenylalanine. Research indicates potential for this compound as a tumor tracer for Single Photon Emission Computed Tomography (SPECT), particularly due to its high uptake in R1M cells via the L-type amino acid transport system 1 (LAT1). []
Relevance: 2-Iodo-L-Phenylalanine is a positional isomer of both 3-Iodo-L-Phenylalanine and 4-Iodo-L-Phenylalanine. All three compounds are L-Phenylalanine derivatives with an iodine atom substituting a hydrogen on the benzene ring, differing only in the substitution position. []
p-[131I]iodo-L-Phenylalanine (IPA-131)
Compound Description: p-[131I]iodo-L-Phenylalanine (IPA-131) is a radiolabeled analog of 4-Iodo-L-Phenylalanine. Research highlights its potential in the experimental treatment of gliomas, exhibiting promising activity against human glioma cells in vitro and in vivo. This activity is attributed to its high selectivity and long retention within gliomas. [, ]
Relevance: p-[131I]iodo-L-Phenylalanine is a radiolabeled version of 4-Iodo-L-Phenylalanine, which itself is a positional isomer of 3-Iodo-L-Phenylalanine. The key difference lies in the radioactive iodine isotope (131I) present in IPA-131. []
p-[123I]iodo-L-Phenylalanine (IPA-123)
Compound Description: p-[123I]iodo-L-Phenylalanine (IPA-123) serves as another radiolabeled analog of 4-Iodo-L-Phenylalanine. This compound shows promise as a diagnostic tool for brain tumor imaging using Single Photon Emission Computed Tomography (SPECT). [, ]
Relevance: Similar to IPA-131, p-[123I]iodo-L-Phenylalanine is a radiolabeled form of 4-Iodo-L-Phenylalanine, a positional isomer of 3-Iodo-L-Phenylalanine. The distinction lies in the use of a different radioactive iodine isotope (123I) for imaging purposes. [, ]
3-Iodo-L-Tyrosine
Compound Description: 3-Iodo-L-Tyrosine, a halogenated derivative of L-Tyrosine, acts as a potent, albeit short-lived, inhibitor of tyrosine hydroxylase. Studies indicate its ability to release prolactin secretion. Additionally, it serves as a useful starting material for the synthesis of selectively protected L-DOPA derivatives. [, ]
Relevance: 3-Iodo-L-Tyrosine shares a similar structure with 3-Iodo-L-Phenylalanine. Both compounds are aromatic amino acids with an iodine atom at the 3-position of the aromatic ring. The difference lies in the presence of a hydroxyl group on the aromatic ring in 3-Iodo-L-Tyrosine, a feature absent in 3-Iodo-L-Phenylalanine. [, ]
4-Borono-L-Phenylalanine (4-BPA)
Relevance: 4-Borono-L-Phenylalanine and 3-Iodo-L-Phenylalanine are both derivatives of L-Phenylalanine. They share the same core structure with a modification at the para position of the benzene ring. 4-BPA has a boronic acid substituent, whereas 3-Iodo-L-Phenylalanine has an iodine substituent. []
3-Borono-L-Phenylalanine (3-BPA)
Compound Description: 3-Borono-L-Phenylalanine (3-BPA), a positional isomer of 4-BPA, exhibits significantly improved water solubility compared to 4-BPA, making it a potentially more favorable agent for BNCT. Studies demonstrate its comparable tumor targetability with 4-BPA. []
Relevance: 3-Borono-L-Phenylalanine and 3-Iodo-L-Phenylalanine are both positional isomers of 4-Borono-L-Phenylalanine. They are L-Phenylalanine derivatives modified at the meta position of the benzene ring, with 3-BPA having a boronic acid substituent and 3-Iodo-L-Phenylalanine having an iodine substituent. []
p-Azido-L-Phenylalanine
Compound Description: p-Azido-L-Phenylalanine is a non-natural amino acid that can be incorporated into proteins. It serves as a versatile tool in protein engineering due to the azide group's ability to undergo click chemistry reactions for site-specific modifications. []
Relevance: p-Azido-L-Phenylalanine and 3-Iodo-L-Phenylalanine are both derivatives of L-Phenylalanine, modified at the para position of the benzene ring. While p-Azido-L-Phenylalanine carries an azide group, 3-Iodo-L-Phenylalanine possesses an iodine atom at the meta position. []
α-Methyl-L-Phenylalanine (αF)
Compound Description: α-Methyl-L-Phenylalanine (αF) is a unique unnatural amino acid that incorporates both an α-methyl group and an aromatic phenyl ring. This distinct structure makes it valuable in developing stable α-helical peptidomimetics through a novel noncovalent stapling strategy. []
Relevance: α-Methyl-L-Phenylalanine and 3-Iodo-L-Phenylalanine belong to the same class of L-Phenylalanine derivatives. While α-Methyl-L-Phenylalanine features an additional methyl group at the alpha carbon, 3-Iodo-L-Phenylalanine has an iodine substitution on the aromatic ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Telmisartan acyl-β-D-glucuronide is a major metabolite of the angiotensin II receptor antagonist telmisartan. It does not bind human serum albumin and is cleared from rat plasma with a clearance rate of 180 ml/min/kg following intravenous administration.